クロルプログアニル塩酸塩

概要

説明

Chlorproguanil hydrochloride is an antimalarial drug that has been studied extensively for its potential to treat malaria. It is a dichloro-derivative of chloroguanide and is known for its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor necessary for DNA replication and cell division in the malaria parasite .

科学的研究の応用

Treatment of Malaria

Chlorproguanil hydrochloride is primarily utilized in the treatment of malaria, particularly in regions where resistance to traditional treatments has emerged. Its effectiveness is enhanced when used in combination with other antimalarial drugs such as artesunate. Clinical studies have demonstrated that this combination can improve therapeutic outcomes against resistant strains of malaria .

Combination Therapies

The drug has been investigated for its role in combination therapies, notably with artesunate and dapsone. These combinations aim to maximize efficacy while minimizing side effects. For instance, chlorproguanil-dapsone (CD) was developed as a low-cost treatment option; however, it was withdrawn due to safety concerns related to hemolytic anemia in patients with glucose-6-phosphate dehydrogenase deficiency .

Randomized Trials

A significant trial conducted in The Gambia compared chlorproguanil-dapsone with artemether-lumefantrine (AL) under routine use conditions. The findings indicated that while chlorproguanil-dapsone had a lower treatment failure rate compared to AL, it was associated with a higher incidence of severe anemia among G6PD-deficient patients .

| Study | Population | Treatment Groups | Key Findings |

|---|---|---|---|

| Randomized Trial | Children with uncomplicated malaria | Chlorproguanil-Dapsone vs. Artemether-Lumefantrine | Higher severe anemia rates in CD group; 96% cure rate by day 14 for CD |

| Phase III Trial | G6PD-deficient patients | Chlorproguanil-Dapsone | Increased risk of hemolytic anemia; safety concerns led to withdrawal |

Observational Studies

In Rwanda, an observational study evaluated the safety and efficacy of chlorproguanil-dapsone combined with artesunate versus amodiaquine plus sulfadoxine-pyrimethamine for treating uncomplicated malaria in children. Results indicated that chlorproguanil-dapsone was effective but posed risks for patients with G6PD deficiency .

Pharmacokinetics and Drug Interactions

Research has focused on the pharmacokinetics of chlorproguanil hydrochloride when combined with other medications. Studies suggest that it does not significantly alter the pharmacokinetics of artesunate, indicating compatibility in combination therapies. Understanding these interactions is crucial for optimizing treatment protocols and ensuring patient safety.

Safety Profile and Adverse Effects

Chlorproguanil hydrochloride has been associated with various adverse effects, particularly hemolysis and anemia in individuals with genetic deficiencies like G6PD deficiency. Clinical trials have reported cases requiring blood transfusions due to severe post-treatment hemolysis . Monitoring patient responses during treatment is essential to mitigate these risks.

作用機序

Target of Action

Chlorproguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .

Mode of Action

Chlorproguanil hydrochloride inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The inhibition of dihydrofolate reductase disrupts the folic acid cycle, a critical component in the reproduction of the malaria parasite . This disruption blocks the biosynthesis of purines and pyrimidines, leading to the failure of nuclear division and the inability of the parasite to reproduce .

Pharmacokinetics

It is known that proguanil, a similar compound, is metabolized in the liver by cyp2c19 to its active metabolite, cycloguanil . The elimination half-life of Proguanil is between 12 and 21 hours .

Result of Action

The result of Chlorproguanil hydrochloride’s action is the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . By inhibiting the reproduction of the malaria parasite, Chlorproguanil hydrochloride effectively reduces the number of parasites in the host’s body, alleviating the symptoms of malaria and preventing the disease from spreading.

Action Environment

The efficacy and stability of Chlorproguanil hydrochloride can be influenced by various environmental factors. For instance, individuals with glucose-6-phosphate dehydrogenase deficiency may have an increased risk of haemolytic anaemia when treated with Chlorproguanil hydrochloride . Therefore, the patient’s genetic factors and overall health status can significantly impact the drug’s effectiveness and safety profile.

生化学分析

Biochemical Properties

Chlorproguanil hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR) in plasmodia. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . The compound interacts with various biomolecules, including enzymes and proteins involved in the folic acid cycle. By inhibiting DHFR, chlorproguanil hydrochloride prevents the recycling of dihydrofolate back to tetrahydrofolate, thereby disrupting the parasite’s ability to reproduce .

Cellular Effects

Chlorproguanil hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting the nuclear division of plasmodia during schizont formation in erythrocytes and the liver . This inhibition leads to the failure of DNA synthesis and cell multiplication, effectively preventing the malaria parasite from reproducing. Additionally, chlorproguanil hydrochloride can impact cell signaling pathways and gene expression related to the folic acid cycle .

Molecular Mechanism

The molecular mechanism of chlorproguanil hydrochloride involves its conversion to an active metabolite, cycloguanil, which inhibits the parasitic enzyme dihydrofolate reductase . This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s inhibitory activity is specific to parasitic DHFR, preventing the parasite from recycling dihydrofolate back to tetrahydrofolate . This disruption in the folic acid cycle is critical for the antimalarial action of chlorproguanil hydrochloride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorproguanil hydrochloride change over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that chlorproguanil hydrochloride can cause haemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency, leading to severe anaemia . Long-term effects on cellular function include the potential for haemolytic anaemia, which has led to the discontinuation of its development in combination therapies .

Dosage Effects in Animal Models

The effects of chlorproguanil hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of malaria parasites. At higher doses, toxic effects such as haemolytic anaemia have been observed . These adverse effects highlight the importance of careful dosage management in clinical settings to avoid toxicity while maintaining efficacy.

Metabolic Pathways

Chlorproguanil hydrochloride is involved in metabolic pathways related to the folic acid cycle. It interacts with enzymes such as dihydrofolate reductase, inhibiting its activity and preventing the recycling of dihydrofolate to tetrahydrofolate . This inhibition disrupts the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s metabolism and its conversion to the active metabolite cycloguanil are critical for its antimalarial action .

Transport and Distribution

Chlorproguanil hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments. These factors affect its localization and accumulation within target tissues, impacting its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of chlorproguanil hydrochloride is essential for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase . Post-translational modifications and targeting signals play a role in directing chlorproguanil hydrochloride to these compartments, ensuring its effective action against malaria parasites .

準備方法

The synthesis of chlorproguanil hydrochloride involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate to form the intermediate compound, which is then reacted with guanidine to produce chlorproguanil. The final step involves the conversion of chlorproguanil to its hydrochloride salt form .

化学反応の分析

Chlorproguanil hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Chlorproguanil hydrochloride can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

類似化合物との比較

Chlorproguanil hydrochloride is similar to other dihydrofolate reductase inhibitors, such as proguanil and pyrimethamine. it is unique in its specific dichloro-derivative structure, which enhances its efficacy against certain strains of malaria. Similar compounds include:

Proguanil: Another antimalarial drug that is often used in combination with atovaquone.

Pyrimethamine: A dihydrofolate reductase inhibitor used in combination with sulfadoxine for malaria treatment

Chlorproguanil hydrochloride stands out due to its specific molecular structure and its potential for use in combination therapies to combat drug-resistant malaria strains.

特性

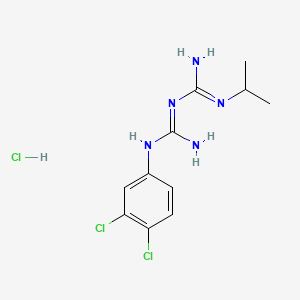

IUPAC Name |

1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMILFDDBKCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-93-0 | |

| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。